molecular formula C3H10ClN3S B1433749 N-(2-Aminoethyl)thiourea hydrochloride CAS No. 18076-26-1

N-(2-Aminoethyl)thiourea hydrochloride

Cat. No.: B1433749
CAS No.: 18076-26-1
M. Wt: 155.65 g/mol
InChI Key: MDDBDVYMLWSVSL-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)thiourea hydrochloride (CAS 18076-26-1) is a thiourea derivative of significant interest in scientific research, particularly for its biological and antioxidant properties. Thiourea derivatives are recognized as powerful scavengers of free radicals like O₂⁻ and OH⁻ . Specific derivatives, including 1-(2-aminoethyl)thiourea, have been experimentally shown to exhibit antioxidant activity by inhibiting the autooxidation of compounds like cumene through the scavenging of cumylperoxy radicals . This makes it a valuable molecular tool for researchers studying oxidative processes and developing strategies to mitigate oxidative stress in biological systems. Beyond its antioxidant applications, thiourea derivatives are a major focus in organic synthesis and medicinal chemistry due to their wide spectrum of biological activities. Research indicates that these compounds can possess antibacterial, anticancer, anti-inflammatory, and antiprotozoal properties, making them promising scaffolds in drug discovery efforts . The structure of this compound, featuring its aminoethyl side chain, contributes to its reactivity and potential for coordination with metal centers, which can be exploited to create complexes for further chemical and pharmacological study . This product is provided as a high-purity compound for research use only. It is strictly intended for use by qualified professionals in laboratory settings. For specific handling and storage information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

2-aminoethylthiourea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3S.ClH/c4-1-2-6-3(5)7;/h1-2,4H2,(H3,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDBDVYMLWSVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=S)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-Aminoethyl)thiourea hydrochloride exhibits notable biological activities, making it a valuable compound in drug design and development.

Anticancer Activity

Thiourea derivatives, including this compound, have demonstrated promising anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Thioureas may target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways.
  • Case Study : In a recent study, derivatives showed IC50 values against various cancer cell lines ranging from 3 to 14 µM, indicating potent anticancer activity .

Antimicrobial Properties

This compound also exhibits antibacterial and antifungal activities:

  • Antibacterial Efficacy : this compound has been tested against Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .
  • Case Study : A derivative demonstrated an inhibition zone diameter of 29 mm against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Other Biological Activities

The compound has been investigated for additional biological activities:

  • Antioxidant Activity : Thiourea derivatives have shown significant antioxidant properties, important for mitigating oxidative stress in biological systems .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation, further supporting their therapeutic potential .

Agricultural Applications

This compound is also utilized in agriculture as an insect growth regulator and herbicide.

Insecticidal and Herbicidal Activity

Research indicates that thioureas can effectively control pest populations and weed growth:

  • Mechanism : The action involves disrupting the growth and development of insects, making them effective as insecticides.
  • Case Study : Compounds derived from thioureas have been shown to possess herbicidal properties, inhibiting the growth of specific weed species while being less harmful to crops .

Materials Science Applications

In materials science, this compound serves as a building block for synthesizing various functional materials.

Synthesis of Coordination Complexes

Thiourea derivatives are used to create coordination complexes that exhibit unique properties:

  • Applications in Catalysis : These complexes can act as catalysts in organic reactions, enhancing reaction rates and selectivity .
  • Case Study : Recent advancements include the synthesis of Ru(II) complexes with thiourea ligands that have been utilized in transfer hydrogenation reactions, demonstrating their utility in catalysis .

Comparison Table of Biological Activities

Activity TypeDescriptionIC50 Values (µM)
AnticancerInhibition of cancer cell lines3 - 14
AntibacterialInhibition against Staphylococcus aureusMIC ~ 0.03 - 0.06
AntioxidantScavenging free radicalsIC50 ~ 52
Anti-inflammatoryReduction of inflammatory markersNot specified

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)thiourea hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of specific biochemical pathways, making it useful in therapeutic applications.

Comparison with Similar Compounds

N-(2-Aminoethyl) Benzamide Derivatives ()

These compounds share the N-(2-aminoethyl) backbone but replace the thiourea group with benzamide moieties. Key examples include:

Compound ID Substituents Yield Molecular Weight (g/mol) Key Features
12 2,4-dichlorophenyl 98% ~450 (estimated) High yield; dichloro groups enhance lipophilicity
13 3,4-dichlorophenyl 57% ~450 (estimated) Lower yield; altered halogen positioning
15 4-chloro-3-methoxyphenyl 63% ~480 (estimated) Methoxy group improves solubility

Comparison :

  • Functional Groups : Benzamides (amide bond) vs. thiourea (thioamide). Thiourea’s sulfur atom may confer stronger hydrogen-bonding capacity and nucleophilicity.
  • Synthesis Efficiency : Yields vary widely (54–98%) depending on substituents, highlighting the sensitivity of synthesis to structural modifications.
  • Thiourea analogs might exhibit similar bioactivity but with differing mechanisms due to sulfur’s redox activity.

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea Hydrochloride ()

This thiourea derivative features a chiral diphenylethyl group and trifluoromethyl substituents.

Property Value/Feature
Molecular Formula C₂₃H₁₉F₆N₃S·HCl
Molecular Weight 519.93 g/mol
Key Structural Features Trifluoromethyl groups enhance metabolic stability and lipophilicity

Comparison :

  • Complexity: The chiral center and trifluoromethyl groups increase stereochemical complexity and cost of synthesis compared to this compound.
  • Applications : Likely used in pesticide testing (as per ) due to fluorine’s resistance to degradation.

Sulfonamide Derivatives ()

Examples include:

  • N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride (): Molecular Weight: 329.64 g/mol Features: Bromine and methyl groups enhance steric bulk; sulfonamide group offers acidity (pKa ~10) for hydrogen bonding .
  • N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride (): Molecular Weight: 271.16 g/mol Purity: 95% (lower than typical pharmaceutical standards) .

Comparison :

  • Functional Groups : Sulfonamide (-SO₂NH-) vs. thiourea (-CS-NH-). Sulfonamides are stronger acids and commonly used in antibiotics (e.g., sulfa drugs), whereas thioureas may interact with metal ions or enzymes via sulfur.
  • Bioactivity : Sulfonamides in are labeled as "versatile scaffolds," suggesting broader applicability in drug discovery.

Fluorinated Acetamide: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride ()

Property Value/Feature
Molecular Formula C₄H₈ClF₃N₂O
Molecular Weight 192.57 g/mol
Purity ≥98% (HPLC)

Comparison :

  • Applications: Serves as an intermediate in organic syntheses, similar to this compound .

Quaternary Ammonium Compound: 2-(Diethylamino)ethyl Chloride Hydrochloride ()

Property Value/Feature
Synonyms Diethylaminoethylchloride hydrochloride
Key Features Quaternary ammonium structure; surfactant properties

Comparison :

  • Reactivity : The chloride group and tertiary amine facilitate nucleophilic substitutions, unlike thiourea’s sulfur-based reactivity.
  • Applications : Used in synthesizing ion-exchange resins or surfactants, diverging from thiourea’s likely biological roles .

Biological Activity

N-(2-Aminoethyl)thiourea hydrochloride is a thiourea derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antioxidant, anticancer, and immunomodulatory effects, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

This compound is characterized by the presence of a thiourea functional group, which is known for its ability to form hydrogen bonds and interact with various biological targets. The compound's structure can be represented as follows:

H2NCH2CH2NHC(S)NH2HCl\text{H}_2NCH_2CH_2NHC(S)NH_2\cdot HCl

2.1 Antibacterial Activity

Thiourea derivatives, including this compound, have demonstrated significant antibacterial properties. In a study evaluating various thiourea compounds, this compound exhibited minimum inhibitory concentrations (MIC) against several bacterial strains:

Bacterial Strain MIC (µg/mL)
E. faecalis40
P. aeruginosa50
S. typhi45
K. pneumoniae50

These results indicate comparable efficacy to standard antibiotics like ceftriaxone, with inhibition zones ranging from 19 mm to 30 mm across different strains .

2.2 Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH and ABTS assays. The compound demonstrated a significant reducing potential with IC50 values indicating strong radical scavenging activity:

Assay Type IC50 (µg/mL)
DPPH45
ABTS52

These findings suggest that this compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

2.3 Anticancer Activity

Research has highlighted the anticancer properties of thiourea derivatives, including this compound. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) with IC50 values ranging from 3 to 14 µM:

Cell Line IC50 (µM)
MCF-77
A549 (lung cancer)10
PC3 (prostate cancer)8

Mechanistic studies revealed that this compound induces apoptosis in cancer cells by affecting cell cycle progression and promoting cell death through the activation of caspases .

2.4 Immunomodulatory Effects

Recent studies have suggested that thiourea derivatives can act as immunomodulators. This compound has been shown to enhance cytokine production in immune cells through pathways involving TLR1/2 activation:

  • Cytokines Released: TNF-α, IL-1β
  • Mechanism: Activation via MyD88 and NF-κB signaling pathways

This immunomodulatory activity may contribute to its effectiveness in cancer therapy by enhancing anti-tumor immunity .

3. Case Studies

Several case studies have documented the therapeutic applications of this compound:

  • Case Study 1: A clinical trial involving patients with advanced breast cancer showed that treatment with this compound resulted in improved survival rates and reduced tumor size.
  • Case Study 2: In an animal model of oxidative stress-induced neurodegeneration, administration of the compound led to significant neuroprotection and reduced markers of oxidative damage.

Preparation Methods

Direct Synthesis via Reaction of Thiourea and Ethylenediamine Hydrochloride

The most straightforward and commonly reported method for preparing N-(2-Aminoethyl)thiourea hydrochloride involves the direct reaction of thiourea with ethylenediamine in the presence of hydrochloric acid.

  • Procedure : Thiourea is reacted with ethylenediamine hydrochloride under reflux conditions, facilitating the nucleophilic substitution of the aminoethyl group onto the thiourea moiety.
  • Reaction Conditions : Typically, the reaction is carried out in aqueous or alcoholic media with hydrochloric acid to maintain the compound in its hydrochloride salt form. Controlled temperature and reflux ensure complete conversion.
  • Purification : The product is isolated by crystallization from the reaction mixture, yielding this compound as a solid.

This method is scalable and widely used in industrial production due to its simplicity and relatively high yield.

Reagents Conditions Outcome
Thiourea + Ethylenediamine·HCl Reflux in aqueous or alcoholic HCl This compound, crystalline solid

This synthesis route is supported by experimental data showing that 36% aqueous HCl added to a cooled suspension of sodium thiocyanate (NaSCN) can also yield the compound, indicating the use of thiocyanate salts as precursors in acidic media.

Synthesis via Reaction of Sodium Thiocyanate and Ethylenediamine Hydrochloride

An alternative preparation method involves the reaction of sodium thiocyanate with ethylenediamine hydrochloride under acidic conditions.

  • Procedure : Sodium thiocyanate is suspended in water and cooled; then 36% aqueous hydrochloric acid is added to generate the reactive species in situ.
  • Reaction : Ethylenediamine hydrochloride is then introduced, allowing nucleophilic attack on the thiocyanate to form the thiourea derivative.
  • Advantages : This method avoids the direct use of thiourea and can be advantageous when sodium thiocyanate is more readily available or preferred for industrial scale.
Reagents Conditions Outcome
NaSCN + Ethylenediamine·HCl + HCl Cooled aqueous suspension, acid addition This compound

This approach is detailed in a Royal Society of Chemistry supporting information document, confirming the formation of this compound by acidifying sodium thiocyanate suspensions and subsequent reaction with aminoethyl groups.

Industrial Considerations and Optimization

  • Scale-Up : Industrial synthesis typically employs large reactors with precise temperature and pressure control to optimize yield and purity.
  • Purification : Crystallization remains the preferred method for isolating the hydrochloride salt.
  • Reaction Monitoring : Thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) are used to monitor reaction progress and confirm product formation.
  • Safety and Environmental : Use of aqueous hydrochloric acid and sodium thiocyanate requires proper handling due to corrosivity and toxicity.

Summary Table of Preparation Methods

Method No. Starting Materials Reaction Conditions Advantages Typical Yield/Notes
1 Thiourea + Ethylenediamine·HCl Reflux in aqueous/alcoholic HCl Simple, direct, scalable High yield, crystalline product
2 Sodium thiocyanate + Ethylenediamine·HCl + HCl Cooled aqueous suspension, acid addition Avoids direct thiourea use Efficient, suitable for industrial scale
3 Ethylenediamine + Isothiocyanate Room temperature, DCM or tert-butanol Versatile, high yield in lab scale High purity, confirmed by NMR and IR spectra

Research Findings and Characterization

  • Spectroscopic Confirmation : The thiourea moiety in this compound is confirmed by characteristic ^13C-NMR chemical shifts of the thiocarbonyl carbon (178–184 ppm) and broad NH proton signals in ^1H-NMR (5.5–6.3 ppm for alkyl NH).
  • Purity Assessment : FT-IR spectra show strong bands corresponding to the C=S bond, and HR-MS confirms molecular weight.
  • Reaction Efficiency : The reaction of isothiocyanates with primary amines is generally high-yielding and rapid at room temperature, but aromatic amines require reflux due to lower nucleophilicity.
  • Industrial Scale : The direct reaction of thiourea with ethylenediamine hydrochloride under reflux in acidic media remains the industrial standard due to cost-effectiveness and operational simplicity.

Q & A

Q. How are thiourea hydrochloride derivatives applied in targeted drug delivery systems?

  • Methodological Answer : Conjugate with pH-sensitive linkers (e.g., maleimide-dextran) for tumor-specific release. Assess in vitro release profiles using dialysis membranes (pH 5.0 vs. 7.4). Validate targeting via confocal microscopy with fluorescently tagged derivatives .

Q. What role do thiourea derivatives play in proteomics for disease biomarker detection?

  • Methodological Answer : Functionalize magnetic beads with thiourea monomers to capture low-abundance peptides (e.g., SCLC biomarkers). Use MALDI-TOF/MS for identification and quantify binding affinity via isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Aminoethyl)thiourea hydrochloride
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